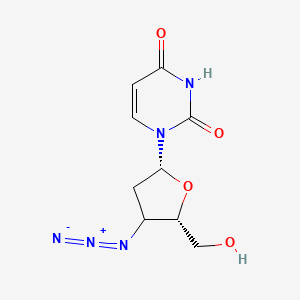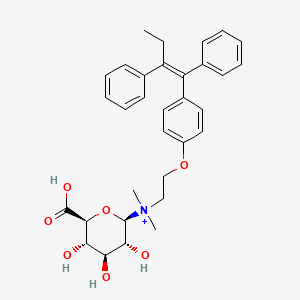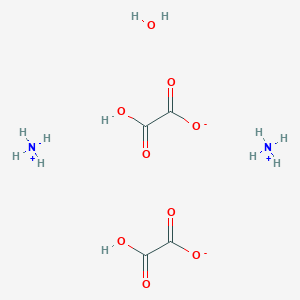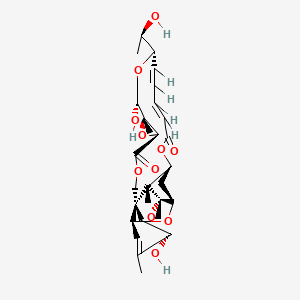
3'-beta-Azido-2',3'-dideoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-beta-Azido-2’,3’-dideoxyuridine is a purine nucleoside analog with significant antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is also known for its potential as an HIV inhibitor, making it a valuable tool in antiviral research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-beta-Azido-2’,3’-dideoxyuridine typically involves the modification of uridineCommon reagents used in this synthesis include azidotrimethylsilane and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 3’-beta-Azido-2’,3’-dideoxyuridine are not widely documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production. The process would involve careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3’-beta-Azido-2’,3’-dideoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, particularly with nucleophiles.
Cycloaddition Reactions: The azido group can react with alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common Reagents and Conditions
Azidotrimethylsilane: Used for introducing the azido group.
Copper Catalysts: Used in cycloaddition reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
The major products formed from these reactions include various azido-derivatives and cycloaddition products, which can be further utilized in chemical and biological research .
Aplicaciones Científicas De Investigación
3’-beta-Azido-2’,3’-dideoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a nucleoside analog, interfering with DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Investigated for its potential as an antiviral agent, particularly against HIV.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mecanismo De Acción
The mechanism of action of 3’-beta-Azido-2’,3’-dideoxyuridine involves its incorporation into DNA, where it inhibits DNA synthesis by terminating the elongation of the DNA chain. This leads to the induction of apoptosis in cancer cells. In the context of HIV inhibition, it interferes with the replication of the virus by incorporating into the viral DNA and preventing its proper synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-3’-deoxythymidine (Zidovudine, AZT): Another nucleoside analog used as an antiviral agent against HIV.
2’,3’-Dideoxycytidine (ddC): A nucleoside analog used in the treatment of HIV.
Uniqueness
3’-beta-Azido-2’,3’-dideoxyuridine is unique due to its dual functionality as both an antitumor agent and an antiviral compound. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable tool in cancer research, while its potential to inhibit HIV replication highlights its importance in antiviral research .
Propiedades
Fórmula molecular |
C9H11N5O4 |
|---|---|
Peso molecular |
253.22 g/mol |
Nombre IUPAC |
1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5?,6-,8-/m1/s1 |
Clave InChI |
ZSNNBSPEFVIUDS-KYVYOHOSSA-N |
SMILES isomérico |
C1[C@@H](O[C@@H](C1N=[N+]=[N-])CO)N2C=CC(=O)NC2=O |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] |
Sinónimos |
3'-azido-2',3'-dideoxyuridine AZddU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate](/img/structure/B1237204.png)




![(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide](/img/structure/B1237214.png)

![Acetyl[(4-aminophenyl)sulfonyl]azanide](/img/structure/B1237220.png)

![(1S,5R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1237223.png)




